molecular formula C8H15NO2 B13597111 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-en-1-amine

2-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-en-1-amine

Cat. No.: B13597111
M. Wt: 157.21 g/mol
InChI Key: NSRZTHVHBLVIJW-UHFFFAOYSA-N
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Description

2-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-en-1-amine is an organic compound characterized by its unique structure, which includes a dioxolane ring and an amine group attached to a propene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-en-1-amine typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with an appropriate amine under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by the addition of an allyl halide to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The double bond in the propene chain can be reduced to form saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oximes, nitriles.

    Reduction: Saturated amines.

    Substitution: Amides, carbamates.

Scientific Research Applications

2-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-en-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxolane ring and amine group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This compound may also participate in covalent bonding with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-1,3-dioxolane-4-methanol
  • 2,2-Dimethyl-1,3-dioxolan-4-yl)methylamine
  • Ethyl (S)-(+)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-propenoate

Uniqueness

2-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-en-1-amine is unique due to its combination of a dioxolane ring and an amine group attached to a propene chain. This structure imparts specific reactivity and interaction capabilities, making it a valuable compound in various synthetic and research applications .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

2-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-en-1-amine

InChI

InChI=1S/C8H15NO2/c1-6(4-9)7-5-10-8(2,3)11-7/h7H,1,4-5,9H2,2-3H3

InChI Key

NSRZTHVHBLVIJW-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(O1)C(=C)CN)C

Origin of Product

United States

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